molecular formula C28H28BrN3O2S2 B12009317 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide CAS No. 618880-57-2

2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL]sulfanyl}-N-(4-sec-butylphenyl)acetamide

Cat. No.: B12009317
CAS No.: 618880-57-2
M. Wt: 582.6 g/mol
InChI Key: UNRDBKXLLWOYKM-UHFFFAOYSA-N
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Description

  • This compound has the following chemical formula:

    C25H22BrN3O2S2\text{C}_{25}\text{H}_{22}\text{BrN}_3\text{O}_2\text{S}_2C25​H22​BrN3​O2​S2​

    .
  • It belongs to the class of benzothienopyrimidine derivatives.
  • The compound features a bromophenyl group, a hexahydrobenzothienopyrimidine core, and an acetamide functional group.
  • Its systematic name is N-(4-bromophenyl)-2-{[3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide .
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
    • similar benzothienopyrimidine derivatives have been synthesized using various methods, including cyclization reactions and condensation processes.
    • Industrial production methods may involve large-scale synthesis and purification, but detailed information is proprietary.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:
      • Oxidation : Oxidation of the sulfur atom in the thienopyrimidine ring.
      • Reduction : Reduction of the carbonyl group (4-oxo) to the corresponding alcohol.
      • Substitution : Substitution reactions at the bromophenyl group.
    • Common reagents and conditions depend on the specific reaction type and functional group modifications.
    • Major products would include derivatives with altered substituents or functional groups.
  • Scientific Research Applications

    • Medicinal Chemistry : Investigate its potential as a drug candidate due to its unique structure.
    • Biological Studies : Explore its interactions with biological targets (e.g., receptors, enzymes).
    • Materials Science : Assess its properties for applications in materials, such as organic electronics.
    • Pharmacology : Evaluate its pharmacokinetics and pharmacodynamics.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Similar compounds include other benzothienopyrimidines or related heterocyclic structures.
    • Uniqueness lies in the combination of the bromophenyl group, hexahydrobenzothienopyrimidine core, and acetamide moiety.

    Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require further investigation

    Properties

    CAS No.

    618880-57-2

    Molecular Formula

    C28H28BrN3O2S2

    Molecular Weight

    582.6 g/mol

    IUPAC Name

    2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-butan-2-ylphenyl)acetamide

    InChI

    InChI=1S/C28H28BrN3O2S2/c1-3-17(2)18-8-12-20(13-9-18)30-24(33)16-35-28-31-26-25(22-6-4-5-7-23(22)36-26)27(34)32(28)21-14-10-19(29)11-15-21/h8-15,17H,3-7,16H2,1-2H3,(H,30,33)

    InChI Key

    UNRDBKXLLWOYKM-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

    Origin of Product

    United States

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